(2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid
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Overview
Description
(2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a suitable catalyst . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced catalytic systems and automation can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under specific conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
(2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid has several scientific research applications:
Biology: The compound’s unique properties make it useful in studying biological systems and interactions, particularly in the development of fluorinated biomolecules.
Mechanism of Action
The mechanism of action of (2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors, thereby modulating their activity . The hydroxyacetic acid moiety can also participate in hydrogen bonding and other interactions, further contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
α-trifluoromethylstyrene: This compound is similar in that it contains a trifluoromethyl group attached to a phenyl ring, but it differs in the presence of a styrene moiety instead of a hydroxyacetic acid group.
4-(trifluoromethyl)phenol: This compound also features a trifluoromethyl group on a phenyl ring, but it has a hydroxyl group directly attached to the ring rather than a hydroxyacetic acid moiety.
Uniqueness
(2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid is unique due to the combination of the trifluoromethyl group and the hydroxyacetic acid moiety, which imparts distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with other similar compounds.
Properties
CAS No. |
196302-06-4 |
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Molecular Formula |
C9H7F3O3 |
Molecular Weight |
220.1 |
Purity |
95 |
Origin of Product |
United States |
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